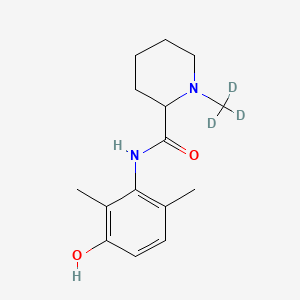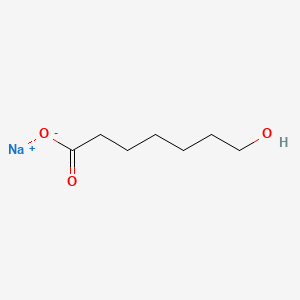
Rauvotetraphylline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rauvotetraphylline A is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla. This compound belongs to the family Apocynaceae, which is known for producing novel heterocyclic alkaloids with monoterpene indole skeletons. These compounds have garnered significant interest due to their potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Rauvotetraphylline A involves extracting the aerial parts of Rauvolfia tetraphylla using ethanol. The extract is then subjected to various chromatographic techniques to purify the compound. The molecular formula of this compound is C20H26N2O3, and its structure is confirmed through spectroscopic methods such as UV, IR, and HRESIMS .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions: Rauvotetraphylline A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Rauvotetraphylline A has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and reactivity, which can lead to the development of new synthetic methodologies.
Biology: Research focuses on the biological activities of this compound, such as its cytotoxic effects on cancer cells.
Medicine: The compound’s potential therapeutic properties, including anticancer and antimalarial activities, are of significant interest.
Mechanism of Action
The mechanism of action of Rauvotetraphylline A involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to interact with enzymes and receptors in biological systems, leading to its observed biological activities. For example, its anticancer effects may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- Rauvotetraphylline B
- Rauvotetraphylline C
- Rauvotetraphylline D
- Rauvotetraphylline E
Properties
IUPAC Name |
(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDPTFDPKCFEM-BKRWUIHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Rauvotetraphylline A and where is it found?
A1: this compound is a novel indole alkaloid first isolated from the aerial parts of the Rauvolfia tetraphylla plant. [, ] This plant, a member of the Apocynaceae family, is known for its traditional medicinal uses and is a rich source of bioactive compounds. [, ]
Q2: What other indole alkaloids are present in Rauvolfia tetraphylla?
A2: Rauvolfia tetraphylla contains a diverse array of indole alkaloids, including reserpine, reserpiline, yohimbine, ajmaline, and others. [] Notably, the leaves of this plant also contain the antipsychotic indole alkaloids α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine. []
Q3: Has the structure of this compound been determined?
A3: Yes, the structure of this compound has been elucidated using spectroscopic techniques. Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data. To obtain these details, it would be necessary to refer to the full research article describing the isolation and characterization of this compound [].
Q4: Have any biological activities been reported for this compound?
A4: While the provided abstracts do not explicitly mention specific biological activities for this compound, they highlight the diverse pharmacological potential of Rauvolfia tetraphylla extracts and its isolated constituents. [, ] These activities include antimicrobial, antioxidant, anti-inflammatory, cytotoxic, cardioprotective, and others. [, ] Further research is needed to determine if this compound contributes to any of these activities.
Q5: Are there any known synthetic routes to produce this compound?
A5: The provided abstracts focus on the isolation and identification of this compound from natural sources. [, ] There is no mention of synthetic routes for its production. Given the complex structure typical of indole alkaloids, synthesizing this compound in the laboratory would likely be a challenging endeavor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/new.no-structure.jpg)

![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)








